2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines, which are characterized by a fused ring system containing nitrogen atoms. This compound features a difluoromethyl group attached to the pyrazolo framework, which influences its chemical properties and potential applications. The compound's relevance spans various fields, including medicinal chemistry and materials science.
The information regarding 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is primarily derived from scientific literature, including chemical synthesis studies and structure-activity relationship analyses. Its synthesis and characterization have been documented in several research articles and patent filings, which provide insights into its properties and potential uses in drug development.
This compound can be classified as:
The synthesis of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol typically involves multi-step organic reactions. One common method is the cyclocondensation reaction of appropriate pyrazole derivatives with difluoromethyl-containing reagents under specific conditions.
A typical reaction scheme might involve:
The molecular structure of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol can be represented as follows:
The structure features a pyrazolo ring fused with a pyrazine moiety, with a hydroxyl group (-OH) at the 4-position and a difluoromethyl group (-CFH) at the 2-position.
Structural data can be obtained from techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and the spatial arrangement of atoms within the molecule.
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions depend on the nature of the reagents and desired products but often involve standard organic chemistry techniques such as refluxing in solvents or using catalysts.
The mechanism of action for 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is largely dependent on its interactions with biological targets. Its difluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Studies suggest that compounds within this class may exhibit activity against specific enzymes or receptors involved in disease processes, although detailed mechanisms would require further investigation through pharmacological studies.
Quantitative analyses such as melting point determination and spectroscopic data (NMR, IR) provide further insights into its physical characteristics.
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol has several potential applications:
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol represents a strategically engineered heterocyclic compound featuring a fused bicyclic core with systematic numbering established by IUPAC conventions. The parent scaffold, pyrazolo[1,5-a]pyrazine, consists of a pyrazole ring fused at bond a between N1 and C2 positions to the pyrazine ring at positions 5 and 6. The systematic name designates:
The molecular formula is C₇H₆F₂N₃O⁺, with a calculated molecular weight of 186.15 g/mol. Structural characterization reveals planarity of the bicyclic system with slight distortion induced by the difluoromethyl group's steric demand. Crystallographic studies of analogs indicate strong hydrogen-bonding capability via both the N1 nitrogen and the carbonyl oxygen (keto form), facilitating supramolecular assembly [8]. Tautomeric behavior significantly impacts physicochemical properties; the 4-keto form dominates in the solid state, while solution-phase equilibrium exists between enol (4-ol) and keto (4-one) forms, affecting solubility and biological interactions [9].
Table 1: Structural Descriptors of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
| Parameter | Value/Description |
|---|---|
| Systematic IUPAC Name | 2-(Difluoromethyl)-5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (keto form) |
| Molecular Formula | C₇H₆F₂N₃O |
| Molecular Weight | 186.15 g/mol |
| Tautomeric Forms | 4-Hydroxy (enol) ⇌ 4-Oxo (keto) |
| Key Functional Groups | Difluoromethyl (–CHF₂), Fused bicyclic N-heterocycle, Enolizable carbonyl |
| Hydrogen Bond Capability | H-bond donor (enol: OH; keto: NH); H-bond acceptor (C=O, ring N) |
The pyrazolo[1,5-a]pyrazine scaffold emerged as a privileged structure in medicinal chemistry following seminal work in the late 20th century, with significant acceleration in the past decade. Early derivatives focused on unsubstituted or alkyl-substituted variants explored as kinase inhibitor cores. The strategic incorporation of halogen atoms (particularly at C-2) and nitrogen-rich functional groups evolved to enhance target affinity and optimize pharmacokinetics [5] [10].
A transformative advancement occurred with the introduction of difluoromethyl at C-2, capitalizing on:
Recent applications demonstrate targeted therapeutic potential:
Table 2: Evolution of Key Pyrazolo[1,5-a]pyrazine Derivatives in Drug Discovery
| Structural Feature | Therapeutic Application | Advantage Over Prior Scaffolds |
|---|---|---|
| Unsubstituted Core | Early psychopharmacological agents (1990s) | Improved solubility vs. tricyclics |
| 2-Trifluoromethyl Derivatives | Antivirals (e.g., Presatovir analogs) | Enhanced metabolic stability and target occupancy |
| 2-Difluoromethyl Derivatives | JAK inhibitors, NMDAR modulators (2015–present) | Balanced lipophilicity, H-bond donation capacity |
| 3-Carboxamide Derivatives | BTK inhibitors (e.g., Zanubrutinib precursors) | Optimal kinase hinge binding |
Synthetic methodologies evolved from classical cyclocondensation (aminopyrazoles + 1,3-dicarbonyls) to regioselective C–H functionalization. Microwave-assisted synthesis now achieves 2,7-disubstituted derivatives in >85% yield within minutes, overcoming historical regioselectivity challenges [8]. Patent analysis indicates a 300% increase in pyrazolo[1,5-a]pyrazine filings since 2015, with >60% incorporating halogenated substituents at C-2, underscoring the scaffold's drug discovery relevance [5] [6] [10].
The difluoromethyl (–CHF₂) group serves as a critical bioisostere in modern medicinal chemistry due to its unique combination of electronic, steric, and physiochemical properties. Key advantages over other fluorinated groups include:
In pyrazolo[1,5-a]pyrazines specifically, the C-2 difluoromethyl group enhances:
Table 3: Comparative Bioisostere Effects at Pyrazolo[1,5-a]pyrazine C-2 Position
| Substituent | H-Bond Donor Strength (kcal/mol) | Lipophilicity (π) | JAK1 IC₅₀ (nM) | Metabolic Stability (t₁/₂, human microsomes) |
|---|---|---|---|---|
| –H | None | 0.00 | >1000 | 12 min |
| –OH | Strong (–5.2) | –0.67 | Inactive | 8 min |
| –CH₃ | None | 0.56 | 850 | 22 min |
| –CF₃ | None | 0.88 | 110 | 68 min |
| –CHF₂ | Moderate (–3.1) | 0.33 | 24 | 89 min |
Radical difluoromethylation techniques now enable late-stage installation of –CHF₂ onto preformed heterocycles, overcoming earlier synthetic limitations. Copper-mediated oxidative coupling with TMSCF₂H and photoredox-catalyzed processes allow direct C–H difluoromethylation of pyrazolo[1,5-a]pyrazines, streamlining analog generation [3] [7]. These advances position 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol as a versatile building block for next-generation therapeutics targeting kinase-dependent pathologies and CNS disorders.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: